molecular formula C14H14O2 B12873709 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone CAS No. 35618-92-9

1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone

Cat. No.: B12873709
CAS No.: 35618-92-9
M. Wt: 214.26 g/mol
InChI Key: IMSNGRCPRMSHEF-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone (CAS: 106921-00-0) is a bicyclic ketone characterized by a partially hydrogenated dibenzofuran core fused with an ethanone group. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.286 g/mol .

Properties

CAS No.

35618-92-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydrodibenzofuran-1-yl)ethanone

InChI

InChI=1S/C14H14O2/c1-9(15)10-6-4-8-13-14(10)11-5-2-3-7-12(11)16-13/h4,6,8H,2-3,5,7H2,1H3

InChI Key

IMSNGRCPRMSHEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C3=C(CCCC3)OC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzofuran derivatives with acylating agents in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The tetrahydrodibenzofuran core distinguishes this compound from analogs with differing saturation or heteroatom substitutions:

Compound Name Core Structure Functional Group Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone Tetrahydrodibenzofuran Ethanone C₁₅H₁₆O₃ 244.286 Rigid scaffold, moderate polarity
1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one Dihydrobenzofuran Ethanone C₁₀H₁₀O₂ 162.19 Higher aromaticity, simpler structure
6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yl thiophene-2-carboxylate Tetrahydrodibenzofuran Ester C₁₇H₁₄O₃S 298.36 Enhanced hydrolytic stability
1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone Dibenzothiophene Ethanone C₁₄H₉BrOS 305.19 Bromine substitution increases electrophilicity

Key Observations :

  • Ester derivatives (e.g., thiophene-2-carboxylate) exhibit greater hydrolytic stability than ethanone-containing analogs but lack ketone-mediated reactivity .
Functional Group Modifications

The ethanone group is critical for hydrogen bonding and metabolic stability. Comparisons with other ketone-containing derivatives:

Compound Name Functional Group Molecular Formula Biological Relevance Reference
This compound Ethanone C₁₅H₁₆O₃ Potential kinase inhibition (inferred)
1-(3-Nitrophenyl)ethanone Nitro-substituted ethanone C₈H₇NO₃ Electron-withdrawing nitro group enhances reactivity
NHTD [(E)-N’-((3-(tert-butyl)-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene)-2,4-dihydroxybenzohydrazide] Hydrazide C₂₆H₂₈N₂O₅ KRAS signaling inhibitor in NSCLC models

Key Observations :

  • Nitro-substituted ethanones (e.g., 1-(3-nitrophenyl)ethanone) exhibit stronger electrophilic character due to the nitro group, enabling nucleophilic aromatic substitution reactions .
  • Hydrazide derivatives (e.g., NHTD) demonstrate enhanced biological activity (e.g., KRAS inhibition) but require complex synthesis pathways .

Biological Activity

1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone is a compound of interest due to its potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a tetrahydrodibenzo[b,d]furan moiety. Its molecular formula is C15_{15}H14_{14}O, with a molecular weight of approximately 226.27 g/mol. The compound's structural features suggest potential interactions with various biological targets.

Research indicates that this compound exhibits serotonin and norepinephrine reuptake inhibition , which positions it as a candidate for antidepressant therapies. Specifically, it has been shown to inhibit the absorption of serotonin and norepinephrine in mesencephalic synaptosomes in rat models . Additionally, it affects monoamine oxidase activity, further contributing to its antidepressant potential.

Antidepressant Activity

The compound has been linked to increased serotonin levels in the brain, which is crucial for mood regulation. In studies involving rat models, it was observed that this compound could mitigate serotonin depletion induced by various pharmacological agents . This suggests its role as a psychopharmaceutical .

Neuroprotective Effects

In addition to its antidepressant properties, there is evidence suggesting neuroprotective effects. The compound enhances the "head twitch" response induced by 5-hydroxytryptophan (5-HTP), indicating its influence on serotonergic pathways. This response is often used as a measure of serotonergic activity in preclinical studies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Serotonin Depletion : A study demonstrated that treatment with this compound significantly reduced serotonin depletion in rat brains when compared to control groups .
  • Monoamine Oxidase Inhibition : The compound showed effective inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain .

Comparative Biological Activity Table

The following table summarizes key biological activities associated with this compound compared to other known compounds:

Compound NameAntidepressant ActivityMonoamine Oxidase InhibitionNeuroprotective Effects
This compoundYesYesYes
Fluoxetine (Prozac)YesNoYes
Sertraline (Zoloft)YesNoYes

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